molecular formula C7H12N2OS2 B2430094 5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole CAS No. 338419-93-5

5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B2430094
CAS No.: 338419-93-5
M. Wt: 204.31
InChI Key: PLAUHMOYRZLVSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Thiadiazoles in Chemical Synthesis : 1,2,3-Thiadiazoles, including derivatives like 5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole, are used in chemical synthesis. For instance, reactions of thiadiazoles with strong bases can cleave the thiadiazole ring, forming alkynethiolate, which is further reacted to produce alkynyl thioethers (Raap & Micetich, 1968).

Biological Activities and Pharmaceutical Applications

  • Antimicrobial and Antifungal Properties : Thiadiazole derivatives have shown potential in antimicrobial and antifungal studies. For instance, certain thiadiazole compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
  • Potential in Pesticide Development : Some 5-methyl-1,2,3-thiadiazoles, synthesized via Ugi reaction, exhibit broad-spectrum fungicidal activity and potential antiviral activities. These findings suggest their potential application in pesticide development (Zheng et al., 2010).
  • Anticancer Activity : Derivatives of 1,3,4-thiadiazole have been reported to possess anticancer activities. For example, some novel thiazole and 1,3,4-thiadiazole derivatives have shown significant in vitro anticancer activity against certain cancer cell lines (Gomha et al., 2017).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are a good source of this information .

Future Directions

This involves a discussion of potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

Properties

IUPAC Name

5-butan-2-ylsulfinyl-4-methylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS2/c1-4-5(2)12(10)7-6(3)8-9-11-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAUHMOYRZLVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)C1=C(N=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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